molecular formula C12H13N3O B13563552 1-(3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one

1-(3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one

Katalognummer: B13563552
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: OHKHCLTUCJPIJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with a suitable phenyl ethanone derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. In biological systems, the triazole ring can bind to enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes involved in hormone biosynthesis, leading to altered levels of hormones such as gibberellins and auxins in plants . In medicinal applications, the compound may interact with cellular targets to exert anticancer or antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one is unique due to its specific substitution pattern on the triazole ring and the phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C12H13N3O

Molekulargewicht

215.25 g/mol

IUPAC-Name

1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C12H13N3O/c1-8(16)11-5-4-6-12(7-11)15-10(3)13-9(2)14-15/h4-7H,1-3H3

InChI-Schlüssel

OHKHCLTUCJPIJD-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=N1)C)C2=CC=CC(=C2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.